2-Methyltryptamine

Description

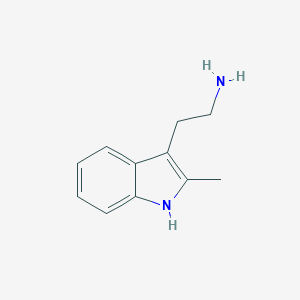

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVSLHQIPGTMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181755 | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2731-06-8 | |

| Record name | 2-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Methyltryptamine

Abstract

2-Methyltryptamine (2-MT) is a tryptamine derivative with a pharmacological profile that distinguishes it from its parent compound, tryptamine, and other classic psychedelics. This guide provides a comprehensive technical overview of the currently understood mechanism of action of 2-MT. We will delve into its pharmacodynamics, focusing on receptor binding affinities, functional agonist activity at key serotonin receptors, and the potential for monoamine oxidase inhibition. Through a synthesis of available data, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of 2-MT's molecular interactions within the central nervous system.

Introduction: The Significance of the 2-Position Methyl Group

2-Methyltryptamine (2-Me-T) is a substituted tryptamine characterized by a methyl group at the 2-position of the indole ring. This seemingly minor structural modification dramatically alters its pharmacological properties compared to the endogenous trace amine tryptamine and its more widely studied psychedelic relatives like N,N-Dimethyltryptamine (DMT). While classic tryptamine psychedelics primarily derive their effects from potent agonism at the serotonin 2A (5-HT2A) receptor, 2-MT exhibits a significantly attenuated affinity and potency at this and other key serotonergic sites[1]. Understanding the mechanism of 2-MT is crucial for elucidating the nuanced structure-activity relationships (SAR) within the tryptamine class, offering insights into the specific molecular determinants of receptor activation and psychedelic activity.

The core of 2-MT's mechanism lies in its interactions with serotonin receptors, though its profile suggests a departure from the typical high-potency agonism that defines classic hallucinogens. Furthermore, the presence of a methyl group on the indole ring, particularly in proximity to the ethylamine side chain, invites investigation into its potential as a substrate or inhibitor for monoamine oxidase (MAO), the primary enzyme responsible for tryptamine metabolism[2][3]. This guide will systematically dissect these interactions to build a coherent model of 2-MT's action.

Pharmacodynamics: A Profile of Attenuated Serotonergic Activity

The primary mechanism of action for tryptamines involves direct interaction with G-protein coupled receptors (GPCRs), predominantly within the serotonin system. The pharmacological characterization of 2-MT reveals that while it engages these targets, it does so with markedly lower affinity and functional potency than tryptamine itself.

Receptor Binding and Functional Activity Profile

Quantitative analysis of 2-MT's interaction with serotonin receptors has been established through in vitro radioligand binding and functional assays. These studies reveal a profile characterized by micromolar to high-nanomolar affinity, which is substantially weaker than that of tryptamine and classic psychedelics like psilocin or LSD[1][4].

A key study demonstrated that 2-MT binds to the human 5-HT1A and 5-HT2A receptors with Ki values of 1,095 nM and 7,774 nM, respectively. In the same set of experiments, these affinities were found to be 34-fold and 3.2-fold lower than those of tryptamine[1]. This indicates that the 2-methyl substitution significantly hinders the molecule's ability to bind effectively to these receptors.

Functionally, 2-MT acts as an agonist at these sites, but again with substantially reduced potency. Its half-maximal effective concentration (EC50) values for activating 5-HT1A and 5-HT2A receptors were 12,534 nM and 4,598 nM, respectively[1]. These potencies are 14-fold and 19-fold lower than tryptamine, confirming that the reduced binding affinity translates directly to attenuated functional activity[1].

| Target Receptor | Ligand | Ki (nM) | EC50 (nM) | Relative Potency vs. Tryptamine |

| 5-HT1A | 2-Methyltryptamine | 1,095 | 12,534 | 14-fold lower |

| Tryptamine | ~32 | ~895 | - | |

| 5-HT2A | 2-Methyltryptamine | 7,774 | 4,598 | 19-fold lower |

| Tryptamine | ~2,430 | ~242 | - | |

| Table 1: Comparative binding affinity (Ki) and functional potency (EC50) of 2-Methyltryptamine and Tryptamine at key human serotonin receptors. Data synthesized from published findings[1]. |

The reduced activity at the 5-HT2A receptor is particularly noteworthy. This receptor is considered the primary target mediating the hallucinogenic effects of classic psychedelics[4][5]. The significantly lower potency of 2-MT at this site aligns with animal studies where its induction of the head-twitch response (HTR), a behavioral proxy for psychedelic effects in rodents, is inconsistent or weak compared to other tryptamines[1].

Downstream Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, classically initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

However, recent research has highlighted the concept of "functional selectivity" or "biased agonism," where different agonists at the same receptor can preferentially activate distinct downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent signaling)[6][7]. While specific data on 2-MT's signaling bias is not available, it is known that for the 5-HT2A receptor, hallucinogenic N-methyltryptamines and non-hallucinogenic serotonin can engage different β-arrestin2-mediated signaling cascades in vivo[6][7][8]. Given 2-MT's weak and mixed behavioral effects, its downstream signaling profile may differ from both classic hallucinogens and serotonin, representing an area ripe for future investigation.

Figure 1: Canonical 5-HT2A receptor Gq-protein signaling pathway, which 2-MT is expected to weakly activate.

Potential Interaction with Monoamine Oxidase (MAO)

Tryptamines are substrates for monoamine oxidase (MAO), with MAO-A being the primary isoform responsible for their degradation[2][3]. The introduction of a methyl group on the alpha carbon of the ethylamine side chain (as in α-methyltryptamine or αMT) is known to confer resistance to MAO degradation and turn the compound into a reversible MAO inhibitor (MAOI)[9][10].

While 2-MT has a methyl group on the indole ring rather than the alpha carbon, its potential to inhibit MAO cannot be dismissed without direct experimental evidence. Structural analogues like 5-fluoro-α-methyltryptamine are known reversible inhibitors of MAO-A[11][12]. Inhibition of MAO-A would increase the synaptic concentration of monoamines like serotonin, which could contribute to the overall pharmacological effect of the compound. However, current literature lacks specific studies on the MAO-inhibiting properties of 2-MT itself. This remains a critical knowledge gap.

Key Experimental Methodologies

The characterization of 2-MT's mechanism of action relies on a suite of standard pharmacological assays. The following protocols provide a framework for reproducing and extending the findings discussed in this guide.

Experimental Workflow for Pharmacological Characterization

Figure 2: A generalized workflow for the in vitro characterization of a novel tryptamine like 2-MT.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of 2-MT for the human 5-HT2A receptor through competitive displacement of a known radioligand.

Materials:

-

Cell membranes expressing recombinant human 5-HT2A receptors.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Test Compound: 2-Methyltryptamine (in varying concentrations).

-

Non-specific binding control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Methodology:

-

Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of 2-MT in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]ketanserin (e.g., 0.5 nM), and varying concentrations of 2-MT.

-

Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM mianserin).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

-

Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 2-MT. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Summary and Future Research Directions

The mechanism of action of 2-Methyltryptamine is primarily defined by its role as a low-affinity, low-potency agonist at serotonin receptors, particularly 5-HT1A and 5-HT2A[1]. The methyl group at the 2-position of the indole ring significantly attenuates its activity compared to tryptamine, providing a clear example of negative structure-activity relationships at these sites. This diminished 5-HT2A receptor agonism is consistent with its weak or absent psychedelic-like effects in animal models[1].

Key Knowledge Gaps and Future Directions:

-

Broad Receptor Screening: A comprehensive binding profile across a wider range of CNS targets (including other 5-HT subtypes, dopamine, and adrenergic receptors) is needed to identify potential off-target effects.

-

MAO Inhibition: Direct enzymatic assays are required to definitively determine if 2-MT inhibits MAO-A or MAO-B. This is a critical missing piece of its pharmacological profile.

-

Signaling Bias: Investigating the downstream signaling profile of 2-MT at the 5-HT2A receptor (e.g., G-protein vs. β-arrestin pathway activation) could provide insights into why its functional effects differ from classic hallucinogens.

-

In Vivo Studies: Further behavioral studies in animal models are necessary to better correlate the in vitro pharmacological data with a whole-organism physiological and behavioral response.

By addressing these questions, the scientific community can build a more complete and nuanced understanding of 2-Methyltryptamine, further refining our knowledge of how subtle structural changes in tryptamines can profoundly alter their interaction with the central nervous system.

References

-

Wikipedia. (n.d.). 2-Methyltryptamine. Retrieved from [Link]

-

Obata, T., et al. (1995). Studies of Monoamine Oxidase and Semicarbazide-Sensitive Amine Oxidase. II. Inhibition by Alpha-Methylated Substrate-Analogue Monoamines, Alpha-Methyltryptamine, Alpha-Methylbenzylamine and Two Enantiomers of Alpha-Methylbenzylamine. PubMed. Retrieved from [Link]

-

O'Brien, R. A., et al. (1982). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. PubMed. Retrieved from [Link]

-

Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513–13524. Retrieved from [Link]

-

Glancy, M., et al. (2021). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 4(4), 1446–1459. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylmethcathinone. Retrieved from [Link]

-

Frecska, E., et al. (2013). Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors. PubMed Central. Retrieved from [Link]

-

O'Brien, R. A., et al. (1982). Selective Inhibition of Monoamine Oxidase A and B by Two Substrate-Analogues, 5-fluoro-alpha-methyltryptamine and P-Chloro-Beta-Methylphenethylamine. PubMed. Retrieved from [Link]

-

Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyltryptamine. Retrieved from [Link]

-

Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo. PubMed. Retrieved from [Link]

-

Glancy, M., et al. (2021). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ResearchGate. Retrieved from [Link]

-

Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N -Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. R Discovery. Retrieved from [Link]

-

Daley, P. F., & Cozzi, N. V. (2009). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from [Link]

Sources

- 1. 2-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. psilosybiini.info [psilosybiini.info]

- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Studies of monoamine oxidase and semicarbazide-sensitive amine oxidase. II. Inhibition by alpha-methylated substrate-analogue monoamines, alpha-methyltryptamine, alpha-methylbenzylamine and two enantiomers of alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 11. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyltryptamine discovery and synthesis history.

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyltryptamine

Abstract

2-Methyltryptamine (2-Me-T) is a tryptamine derivative characterized by a methyl group at the second position of its indole ring. While structurally similar to the endogenous neurotransmitter tryptamine, this modification significantly alters its pharmacological profile, resulting in dramatically reduced activity at serotonin receptors.[1] This guide provides a comprehensive overview of the historical context of 2-Me-T's discovery and a detailed examination of the evolution of its chemical synthesis. We will explore key synthetic routes, from initial laboratory-scale methods to optimized, large-scale industrial processes. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, technical insights into the synthesis of this important chemical intermediate.

Discovery and Early Investigations

The exploration of tryptamine analogs has been a significant area of neurochemical research for decades. The addition of a methyl group to the indole nucleus at the 2-position was investigated by medicinal chemists, including Alexander Shulgin, to understand its effect on bioactivity. Shulgin synthesized and tested a series of 2-methylated tryptamines, finding that this modification generally rendered the compounds orally active but with mild or no psychedelic effects.[1] The primary interest in 2-Me-T has since shifted from its psychoactive potential to its utility as a key starting material in the synthesis of more complex pharmaceutical agents. A prominent example is its use in the production of LBH589 (Panobinostat), a potent histone deacetylase inhibitor.[2]

Physicochemical and Pharmacological Profile

A summary of the key identifiers and physical properties of 2-Methyltryptamine is provided below.

| Property | Value | Reference |

| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine | [1] |

| CAS Number | 2731-06-8 | [1] |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molar Mass | 174.247 g·mol⁻¹ | [1] |

| Melting Point | 90 °C (from Toluene) / 108 °C | [2] |

Pharmacodynamics:

2-Methyltryptamine acts as an agonist at serotonin receptors, though with significantly lower affinity and potency compared to tryptamine.[1]

| Receptor | Kᵢ (nM) | EC₅₀ (nM) |

| 5-HT₁ₐ | 1,095 | 12,534 |

| 5-HT₂ₐ | 7,774 | 4,598 |

Data compiled from Wikipedia, citing a primary study.[1]

The reduced activity at these key receptors explains the attenuated psychedelic effects observed in animal studies, where findings on the head-twitch response (a behavioral proxy for psychedelic effects) have been mixed.[1]

Evolution of Synthetic Methodologies

The synthesis of 2-Methyltryptamine has evolved from multi-step laboratory procedures to highly efficient, one-pot industrial processes. This section details the most significant routes.

Synthesis from 2-Methylindole

Early and common laboratory-scale syntheses utilize 2-methylindole as the starting material. Two primary pathways have been described.[2][3]

Route A: Via Acylation and Reduction

This route involves the acylation of 2-methylindole with oxalyl chloride. The resulting α-oxo acid chloride is then reacted with aqueous ammonia to form the corresponding α-oxo amide. Subsequent reduction of the amide with a powerful reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) yields 2-Methyltryptamine.[2][3]

-

Causality: Oxalyl chloride is a highly reactive and effective reagent for introducing a two-carbon chain with the desired functionality at the 3-position of the indole. The amide is a stable intermediate that can be effectively reduced to the primary amine by LAH. A major drawback of this method is the low purity of the final product, often contaminated with a dimeric impurity.[2][3]

Route B: Via Nitro-olefin Reduction

A more refined approach involves the condensation of 2-methylindole-3-carboxaldehyde with nitromethane to form the corresponding β-nitro-olefin. This intermediate is then reduced, typically with lithium aluminum hydride, to afford 2-Methyltryptamine in good yield and higher purity compared to Route A.[3]

-

Causality: The Henry reaction (condensation of an aldehyde with a nitroalkane) is a reliable method for carbon-carbon bond formation. The nitro group is an excellent precursor to an amine, as it is readily reduced by LAH. This pathway offers better control over side reactions, leading to a cleaner product.

Caption: Medicinal chemistry routes to 2-Methyltryptamine starting from 2-methylindole derivatives.

Protocol: Synthesis via Nitro-olefin Reduction (Route B)

-

Condensation: 2-methylindole-3-carboxaldehyde is condensed with nitromethane in the presence of a suitable catalyst (e.g., ammonium acetate) in a solvent like acetic acid under reflux to yield 3-(2-nitrovinyl)-2-methyl-1H-indole.

-

Work-up: The reaction mixture is cooled, and the precipitated nitro-olefin is collected by filtration and washed.

-

Reduction: The dried nitro-olefin is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C.

-

Reflux: The reaction mixture is then heated to reflux for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

-

Extraction & Purification: The resulting solids are filtered off, and the organic filtrate is dried and concentrated. The crude product can be purified by crystallization to afford pure 2-Methyltryptamine.[3]

The Grandberg Synthesis: A Modified Fischer Indole Approach

For large-scale and cost-effective production, the Grandberg synthesis is the superior method.[2][4] This one-pot reaction is a modification of the classic Fischer indole synthesis and utilizes readily available and inexpensive starting materials.[3][4]

The core of the synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone in an aqueous ethanol solvent system at reflux.[2][3]

-

Mechanism & Causality: The reaction begins with the formation of a hydrazone between phenylhydrazine and 5-chloro-2-pentanone. This intermediate then undergoes an intramolecular cyclization. A subsequent acid-catalyzed rearrangement (a[4][4]-sigmatropic shift, characteristic of the Fischer synthesis) and elimination of ammonia leads to the formation of the indole ring. The aminoethyl side chain is formed concurrently during the cyclization and rearrangement cascade. This elegant, one-operation process avoids the isolation of intermediates and minimizes waste, making it ideal for industrial scale-up.[3][4]

Caption: The Grandberg synthesis of 2-Methyltryptamine.

Protocol: Optimized Grandberg Synthesis for Scale-Up

-

Reaction Setup: A reactor is charged with phenylhydrazine and a mixture of ethanol and water.[2]

-

Addition of Ketone: A stoichiometric amount of 5-chloro-2-pentanone is added to the mixture.[2][3] Self-Validation: Using a stoichiometric amount is crucial for minimizing side products and simplifying purification.[2]

-

Reflux: The reaction mixture is heated to reflux for a specified period until analysis (e.g., by LC/MS) shows complete conversion of the starting materials.

-

Work-up & Isolation: The reaction mixture is cooled, and the product is typically isolated through a series of extraction and crystallization steps.

-

Crystallization: Final purification is achieved by crystallizing the crude product from a suitable solvent, such as toluene, to yield 2-Methyltryptamine with >99% purity.[2] A yield of approximately 47% has been reported on a multi-kilogram scale.[2][4]

Comparative Analysis of Synthesis Routes

| Synthesis Route | Starting Materials | Key Reagents | Yield | Purity | Scalability & Comments |

| Acylation/Reduction | 2-Methylindole | Oxalyl Chloride, NH₄OH, LiAlH₄ | Moderate | Low (60%)[2][3] | Poor scalability due to hazardous reagents (LAH) and low purity, requiring extensive purification. |

| Nitro-olefin Pathway | 2-Methylindole-3-carboxaldehyde | Nitromethane, LiAlH₄ | Good | Good | Better than acylation route but still relies on LAH. Suitable for lab scale.[3] |

| Grandberg Synthesis | Phenylhydrazine, 5-Chloro-2-pentanone | None (Heat) | Good (47%)[2] | Excellent (>99%)[2] | Highly scalable, cost-effective, one-pot operation. The preferred industrial method.[2][3][4] |

Conclusion

The journey of 2-Methyltryptamine from a compound of minor psychedelic interest to a crucial industrial intermediate illustrates a common trajectory in medicinal chemistry. While early syntheses starting from 2-methylindole provided access to the molecule for initial studies, they were ill-suited for large-scale production. The development and optimization of the Grandberg synthesis marked a significant advancement, providing an efficient, safe, and cost-effective route that enabled the production of 2-Methyltryptamine on a scale necessary for its use as a key starting material in the synthesis of pharmaceuticals like the histone deacetylase inhibitor LBH589. Future research will likely focus on further greening of these processes and exploring the utility of 2-Me-T as a scaffold for other novel therapeutic agents.

References

-

2-Methyltryptamine - Wikipedia. [Link]

-

Synthesis of 2-methyltryptamine - Heterocyclic Chemistry. [Link]

-

Slade, J., et al. (2006). Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine. Organic Process Research & Development, ACS Publications. [Link]

- Shulgin, A. & Shulgin, A. (1997).

-

Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research. [Link]

-

Kalir, A., et al. (1969). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry. [Link]

Sources

Chemical and physical properties of 2-Methyltryptamine.

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyltryptamine

Authored by: Gemini, Senior Application Scientist

Date: January 9, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic analysis, pharmacology, and safety considerations for 2-Methyltryptamine (2-MT). As a tryptamine derivative, 2-MT is of interest to researchers in neuroscience, pharmacology, and medicinal chemistry for its interactions with serotonergic systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically accurate information to support laboratory work and theoretical understanding.

Introduction to 2-Methyltryptamine

2-Methyltryptamine (2-MT), also known by the systematic IUPAC name 2-(2-methyl-1H-indol-3-yl)ethanamine, is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.[1] The defining feature of its structure is a methyl group at the 2-position of the indole ring, which distinguishes it from its parent compound, tryptamine. This substitution significantly alters its pharmacological profile, leading to reduced activity at serotonin receptors compared to tryptamine.[1] While not as widely studied as other tryptamines, 2-MT and its derivatives are valuable tools for probing the structure-activity relationships of serotonergic ligands.[1][2] This guide synthesizes the current knowledge on 2-MT to provide a foundational resource for its scientific investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Methyltryptamine are summarized below. These data are crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine | [1][3] |

| Common Names | 2-MT, 2-Me-T, 2-Methyl-T | [1] |

| CAS Number | 2731-06-8 | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂ | [1][3] |

| Molar Mass | 174.247 g·mol⁻¹ | [1] |

| Melting Point | 108 °C | [Biosynth] |

| Appearance | Solid (form not specified in literature) | [4] |

| SMILES | CC1=C(C2=CC=CC=C2N1)CCN | [1] |

| InChI | InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | [1] |

| Storage Conditions | Store at 2°C - 8°C, under an inert atmosphere (e.g., Nitrogen) | [Biosynth] |

Synthesis of 2-Methyltryptamine

The most notable and scalable synthesis of 2-Methyltryptamine is the Grandberg indole synthesis, which is a modification of the Fischer indole synthesis.[9] This method provides an efficient one-pot procedure from readily available starting materials.[10]

Grandberg Synthesis of 2-Methyltryptamine

This synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone. The reaction proceeds through the formation of a phenylhydrazone, followed by cyclization and rearrangement to form the indole ring system.[9]

Caption: Grandberg synthesis of 2-Methyltryptamine.

Experimental Protocol: Grandberg Synthesis

The following protocol is a generalized procedure based on the literature.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in aqueous ethanol.

-

Addition of Ketone: To the stirred solution, add a stoichiometric amount of 5-chloro-2-pentanone.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent, such as toluene, to yield 2-Methyltryptamine as a crystalline solid.[10]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 2-Methyltryptamine.

Mass Spectrometry (MS)

The mass spectrum of 2-Methyltryptamine is characterized by a prominent molecular ion peak and a base peak resulting from the cleavage of the ethylamine side chain.

| m/z | Relative Intensity | Proposed Fragment |

| 174 | ~13% | [M]⁺ (Molecular Ion) |

| 144 | 100% (Base Peak) | [M - CH₂NH₂]⁺ (Loss of the aminoethyl side chain) |

| 143 | ~12% | [M - CH₂NH₂ - H]⁺ |

| 130 | ~7% | Further fragmentation |

| 77 | ~7% | Phenyl fragment |

Data sourced from PubChem, GC-MS spectrum.[3]

The primary fragmentation pathway for tryptamines is the α-cleavage (beta-cleavage relative to the indole ring), which involves the breaking of the bond between the α and β carbons of the ethylamine side chain.[11][12][13] This results in the formation of a stable quinolinium-like cation with m/z 144, which is the base peak for 2-Methyltryptamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available spectra are limited, the expected signals in the ¹H and ¹³C NMR spectra of 2-Methyltryptamine can be predicted based on its structure.[3]

-

¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the indole N-H proton, signals for the two methylene groups of the ethylamine side chain, a singlet for the methyl group at the C2 position, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: Expected signals would include those for the eight carbons of the indole ring system, the two carbons of the ethylamine side chain, and the carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyltryptamine would be expected to show characteristic absorption bands for its functional groups:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the indole N-H.

-

C-H stretching: Bands in the region of 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=C stretching: Aromatic ring stretching absorptions in the region of 1450-1600 cm⁻¹.

Pharmacology

2-Methyltryptamine is a serotonin receptor agonist, though its affinity and potency are significantly lower than that of tryptamine.[1]

Receptor Binding Profile

The following table summarizes the reported receptor binding affinities (Ki) and functional activities (EC₅₀) of 2-Methyltryptamine at human serotonin receptors.

| Receptor | Ki (nM) | EC₅₀ (nM) | Reference |

| 5-HT₁A | 1,095 | 12,534 | [1] |

| 5-HT₂A | 7,774 | 4,598 | [1] |

These values indicate a 34-fold lower affinity for the 5-HT₁A receptor and a 3.2-fold lower affinity for the 5-HT₂A receptor compared to tryptamine.[1] Its potency as an agonist is also 14-fold and 19-fold lower at the 5-HT₁A and 5-HT₂A receptors, respectively, compared to tryptamine.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2-Methyl-1H-indole-3-ethylamine | C11H14N2 | CID 75949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. swgdrug.org [swgdrug.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Pharmacological profile of 2-Methyltryptamine.

An In-depth Technical Guide to the Pharmacological Profile of 2-Methyltryptamine

Abstract

2-Methyltryptamine (2-MT), a synthetic tryptamine derivative, presents a unique pharmacological profile characterized by its interaction with the serotonergic system. This technical guide provides a comprehensive analysis of 2-MT, detailing its chemical properties, pharmacodynamics, pharmacokinetics, and observed physiological effects. Synthesized and evaluated by Alexander Shulgin, 2-MT is noted for producing mild psychoactive effects, distinct from classic psychedelic tryptamines. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of 2-MT's mechanism of action, supported by experimental data and protocols.

Introduction to 2-Methyltryptamine (2-MT)

2-Methyltryptamine is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.[1][2] Its chemical structure features a methyl group at the second position of the indole ring, a modification that significantly alters its pharmacological properties compared to its parent compound, tryptamine.

Chemical and Physical Properties: [3]

-

IUPAC Name: 2-(2-methyl-1H-indol-3-yl)ethanamine[3]

-

CAS Number: 2731-06-8[3]

-

Chemical Formula: C₁₁H₁₄N₂[3]

-

Molar Mass: 174.247 g/mol [3]

First synthesized and explored for its psychoactive potential by Alexander Shulgin, 2-MT was found to be orally active but generally produced only mild psychedelic effects.[3] Instead of profound hallucinatory experiences, its effects were reported to include tactile enhancement and auditory distortions.[3] This distinct profile makes 2-MT a subject of interest for understanding the structure-activity relationships within the tryptamine class of compounds.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary mechanism of action for 2-MT involves its interaction with serotonin (5-HT) receptors.[3] Its effects are predominantly mediated through its agonist activity at these sites, albeit with significantly lower potency compared to tryptamine.[3]

Receptor Binding and Functional Activity

2-MT demonstrates measurable affinity for the 5-HT₁A and 5-HT₂A receptor subtypes.[3] Radioligand binding assays have been employed to quantify these interactions, revealing its binding constants (Ki) and functional potencies (EC₅₀).

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Relative Affinity (vs. Tryptamine) | Relative Potency (vs. Tryptamine) |

| 5-HT₁A | 1,095 | 12,534 | 34-fold lower | 14-fold lower |

| 5-HT₂A | 7,774 | 4,598 | 3.2-fold lower | 19-fold lower |

| Data sourced from Wikipedia, citing a primary study.[3] |

The data clearly indicates that while 2-MT engages with key serotonin receptors implicated in mood and perception, its affinity and potency are substantially reduced compared to tryptamine.[3] The 5-HT₂A receptor is the primary target for classic psychedelic drugs, and the reduced activity of 2-MT at this site likely accounts for its attenuated psychedelic effects.[4][5][6]

Signaling Pathways

As an agonist at G-protein coupled receptors (GPCRs), 2-MT initiates intracellular signaling cascades upon binding.

-

5-HT₁A Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects.

-

5-HT₂A Receptor Activation: Primarily couples to the Gq/11 pathway, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is critically involved in the mediation of psychedelic effects.[6]

Caption: Generalized signaling pathways for 5-HT₁A and 5-HT₂A receptors activated by 2-MT.

Interaction with Monoamine Oxidase (MAO)

Many tryptamines are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.[7][8] The presence of a methyl group on the alpha carbon of the ethylamine side chain in compounds like α-methyltryptamine (αMT) is known to confer resistance to MAO degradation and even inhibitory properties.[9] While 2-MT has a methyl group on the indole ring rather than the side chain, its potential to interact with MAO should not be entirely dismissed without specific enzymatic assays. Inhibition of MAO would lead to increased synaptic concentrations of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, potentially contributing to its overall psychoactive effect.[10][11][12]

Pharmacokinetics: ADME Profile

Specific pharmacokinetic data for 2-MT in humans is not extensively documented. However, its profile can be inferred from its chemical structure and studies of related tryptamines.[13][14][15][16]

-

Absorption: 2-MT is reported to be orally active, which suggests it is sufficiently stable in the gastrointestinal tract and can be absorbed into systemic circulation.[3]

-

Distribution: As a lipophilic molecule, 2-MT is expected to cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: The primary route of metabolism for tryptamines is oxidative deamination by MAO-A.[8][13] The resulting aldehyde is then further oxidized to an inactive carboxylic acid metabolite. Other potential metabolic pathways include N-oxidation and hydroxylation of the indole ring, followed by glucuronidation or sulfation for excretion.[14][17][18]

-

Excretion: Metabolites are primarily excreted in the urine.

Experimental Workflow for Metabolic Profiling

Studying the metabolism of a novel compound like 2-MT typically involves a combination of in vitro and in vivo methods to identify metabolic pathways and major metabolites.

Caption: Standard experimental workflow for the metabolic profiling of 2-Methyltryptamine.

Physiological and Behavioral Effects

The pharmacological activity of 2-MT translates into a specific set of behavioral responses in animal models and subjective effects in humans.

Preclinical Animal Studies

-

Head-Twitch Response (HTR): The HTR in rodents is a behavioral proxy for 5-HT₂A receptor activation and potential psychedelic activity. Findings for 2-MT are mixed; one study reported that it induced the HTR, an effect blocked by the 5-HT₂A antagonist ketanserin, while another study found no significant HTR induction at the same dose.[3]

-

Locomotor Activity and Reward: In rodents, 2-MT does not appear to alter locomotor activity or produce conditioned place preference (CPP), suggesting a low potential for abuse or addiction.[3]

Reported Human Effects

As documented by Alexander Shulgin, 2-MT produces subtle psychoactive effects that are distinct from classic hallucinogens.[3] These effects are generally characterized by:

-

Sensory Enhancement: Notably in the tactile domain.

-

Auditory Distortions: Alterations in the perception of sound.

-

Mild Psychedelic Effects: Lacking the intense visual and cognitive alterations associated with compounds like DMT or psilocybin.[3][19]

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of 2-Methyltryptamine for the 5-HT₂A receptor, a competitive radioligand binding assay is a standard and essential procedure.[4][10][20]

Objective: To quantify the affinity of 2-MT for the human 5-HT₂A receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Test Compound: 2-Methyltryptamine (2-MT)

-

Radioligand: [³H]ketanserin (a high-affinity 5-HT₂A antagonist)

-

Receptor Source: Commercially available membranes from cells expressing the human 5-HT₂A receptor (e.g., HEK293 cells)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Mianserin or another high-affinity non-radiolabeled 5-HT₂A ligand

-

Scintillation Cocktail and Liquid Scintillation Counter

-

96-well filter plates and Filtration apparatus

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 2-MT in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Dilute the [³H]ketanserin in assay buffer to a final concentration near its Kd value (typically ~1-2 nM).

-

Prepare the cell membranes in ice-cold assay buffer according to the manufacturer's specifications.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control ligand (e.g., 10 µM Mianserin), 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation.

-

Test Compound Wells: Add 50 µL of each 2-MT dilution, 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or specified temperature, e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

-

Plot the percentage of specific binding against the logarithm of the 2-MT concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of 2-MT that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

2-Methyltryptamine exhibits a pharmacological profile as a low-potency serotonin receptor agonist, primarily targeting 5-HT₁A and 5-HT₂A receptors.[3] Its unique structure results in attenuated psychedelic effects compared to other tryptamines, characterized more by sensory and auditory modulation than profound hallucinatory experiences. The mixed findings in preclinical models and the lack of significant rewarding properties suggest a low abuse potential.[3] Further research into its pharmacokinetics and metabolism is necessary to fully characterize its disposition in biological systems. 2-MT remains a valuable tool for neuropharmacological research, providing insights into the subtle structure-activity relationships that govern the interaction of tryptamines with the serotonergic system.

References

-

2-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Substituted tryptamine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Heterocyclic Chemistry. (2007, July 4). Synthesis of 2-methyltryptamine. Retrieved January 9, 2026, from [Link]

-

Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines. Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

α-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Hoshino, T., & Kotake, Y. (1932). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research. Retrieved January 9, 2026, from [Link]

-

N-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed. Retrieved January 9, 2026, from [Link]

-

Novak, B. H., et al. (2005). Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine. Organic Process Research & Development. Retrieved January 9, 2026, from [Link]

-

Edmondson, D. E., et al. (2007). Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. Retrieved January 9, 2026, from [Link]

-

Barker, S. A., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. Retrieved January 9, 2026, from [Link]

-

Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. Retrieved January 9, 2026, from [Link]

-

Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. Retrieved January 9, 2026, from [Link]

-

DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name: Spirals). Retrieved January 9, 2026, from [Link]

-

5-HT receptor - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Cook, S. M., et al. (2015). Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Barker, S. A., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Monoamine oxidase A - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Wagmann, L., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed. Retrieved January 9, 2026, from [Link]

-

Finberg, J. P. M., & Rabey, J. M. (2012). BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

PsychonautWiki. (n.d.). αMT. Retrieved January 9, 2026, from [Link]

-

Cunningham, C. W., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. The Center for Forensic Science Research & Education. Retrieved January 9, 2026, from [Link]

-

Dinis-Oliveira, R. J. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Peroutka, S. J., & Snyder, S. H. (1983). Multiple serotonin receptors and their physiological significance. PubMed. Retrieved January 9, 2026, from [Link]

-

Costa, J. L., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Methyltryptamine. National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Serotonin - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved January 9, 2026, from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. 2-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin and brain function: a tale of two receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 9. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 13. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 20. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Serotonin Receptor Binding Affinity of 2-Methyltryptamine

Abstract

This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding characteristics of 2-Methyltryptamine (2-Me-T), a synthetic tryptamine derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems. It consolidates available binding affinity data, outlines detailed experimental protocols for in vitro characterization, and explores the anticipated metabolic pathways of 2-Me-T. The guide emphasizes the causal relationships behind experimental design and the principles of robust assay development, providing a foundational resource for the scientific investigation of this compound.

Introduction: The Significance of 2-Methyltryptamine in Serotonergic Research

2-Methyltryptamine (2-Me-T) is a substituted indolealkylamine that belongs to the extensive family of tryptamine compounds. Structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), 2-Me-T and its congeners are valuable molecular probes for investigating the pharmacology and function of the diverse family of serotonin receptors. The introduction of a methyl group at the 2-position of the indole nucleus distinguishes 2-Me-T from its parent compound, tryptamine, influencing its steric and electronic properties and, consequently, its interaction with biological targets.

The serotonin system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] The 14 known subtypes of serotonin receptors, categorized into 7 families (5-HT1 through 5-HT7), represent a major target for therapeutic intervention in psychiatric and neurological disorders.[1] A thorough understanding of how novel ligands like 2-Me-T interact with these receptors is paramount for the development of new therapeutics with improved efficacy and side-effect profiles. This guide aims to provide the foundational knowledge and technical insights necessary for the rigorous scientific exploration of 2-Methyltryptamine's serotonergic pharmacology.

Serotonin Receptor Binding Profile of 2-Methyltryptamine

The cornerstone of understanding the pharmacological profile of 2-Me-T lies in its binding affinity for various serotonin receptor subtypes. Binding affinity, typically expressed as the inhibition constant (Ki), is an inverse measure of the strength of the interaction between a ligand and a receptor. A lower Ki value signifies a higher binding affinity.

Quantitative Binding Affinity Data

Current publicly available data indicates that 2-Methyltryptamine exhibits measurable affinity for the 5-HT1A and 5-HT2A receptors. The binding affinities are summarized in the table below. It is important to note that this data is not exhaustive and a complete binding profile across all 5-HT receptor subtypes is not yet publicly available.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 1,095 | [2] |

| 5-HT2A | 7,774 | [2] |

Note: These affinity values were reported to be 34-fold and 3.2-fold lower, respectively, than those of the parent compound, tryptamine, in the same study.[2]

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is a critical determinant of its physiological effect. 2-Methyltryptamine has been characterized as an agonist at both the 5-HT1A and 5-HT2A receptors. The half-maximal effective concentration (EC50), which represents the concentration of a ligand that elicits 50% of the maximal response, has been determined for 2-Me-T at these receptors.

| Receptor Subtype | Functional Activity | EC50 (nM) | Reference |

| 5-HT1A | Agonist | 12,534 | [2] |

| 5-HT2A | Agonist | 4,598 | [2] |

Note: The activational potencies of 2-Me-T were found to be 14-fold and 19-fold lower than those of tryptamine at the 5-HT1A and 5-HT2A receptors, respectively.[2]

Experimental Methodology: Determination of Receptor Binding Affinity

The determination of binding affinity is achieved through robust and validated in vitro assays. The radioligand binding assay remains a gold standard for quantifying the interaction between a ligand and its receptor target.[3] This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay, a common method used to determine the Ki of an unlabeled compound like 2-Methyltryptamine.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., 2-Me-T) to displace a radiolabeled ligand (the "radioligand") from a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Experimental Protocol

3.2.1. Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat cortex).

-

Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).

-

Test Compound: 2-Methyltryptamine hydrochloride or freebase, dissolved in a suitable vehicle (e.g., DMSO, water).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2, 0.1 mM EDTA).[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Determinator: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Cocktail.

-

96-well plates, cell harvester, and liquid scintillation counter.

3.2.2. Membrane Preparation

-

Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[3]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[3]

3.2.3. Assay Procedure

-

Prepare serial dilutions of 2-Methyltryptamine in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinator.

-

Competition: Receptor membranes, radioligand, and varying concentrations of 2-Methyltryptamine.

-

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]

-

Terminate the incubation by rapid vacuum filtration through the pre-treated glass fiber filters using a cell harvester.[3]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

3.2.4. Data Analysis

-

Calculate the specific binding at each concentration of 2-Me-T by subtracting the average non-specific binding from the average total binding.

-

Plot the percentage of specific binding against the logarithm of the 2-Me-T concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined in separate saturation binding experiments).

-

Visualization of the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

The binding of an agonist like 2-Me-T to a serotonin receptor initiates a cascade of intracellular events known as signal transduction. The specific pathway activated depends on the G protein to which the receptor is coupled.

-

5-HT1A Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

-

5-HT2A Receptors: These receptors are coupled to Gq/11 proteins. Agonist activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Visualizing Key Signaling Cascades

Caption: Agonist-induced signaling pathways for 5-HT1A and 5-HT2A receptors.

Anticipated Metabolism of 2-Methyltryptamine

While specific metabolic studies on 2-Methyltryptamine are not extensively reported in the literature, its metabolic fate can be predicted based on the known biotransformation of structurally similar tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and α-methyltryptamine (α-MT).[4][5]

The primary routes of metabolism for tryptamines are:

-

Oxidative Deamination by Monoamine Oxidase (MAO): This is a major pathway for the breakdown of many tryptamines.[4] However, the presence of a methyl group on the alpha-carbon, as seen in α-MT, can confer resistance to MAO-A, prolonging the compound's half-life.[6] The impact of the 2-methyl substitution on the indole ring of 2-Me-T on MAO-mediated metabolism requires experimental verification.

-

Hydroxylation by Cytochrome P450 (CYP) Enzymes: The indole ring of tryptamines is susceptible to hydroxylation at various positions, primarily mediated by CYP enzymes in the liver.[7][8] For α-MT, hydroxylation has been observed at the 6- and 7-positions of the indole nucleus.[5] It is highly probable that 2-Me-T undergoes similar CYP-mediated hydroxylation.

Subsequent to these Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.[5]

Conclusion and Future Directions

This technical guide has synthesized the available data on the serotonin receptor binding affinity of 2-Methyltryptamine, provided a detailed protocol for its in vitro characterization, and outlined its probable metabolic pathways. The current evidence demonstrates that 2-Me-T is a low-micromolar agonist at 5-HT1A and 5-HT2A receptors.

Future research should prioritize a comprehensive screening of 2-Me-T against the full panel of serotonin receptor subtypes to establish a complete binding profile and identify any potential off-target interactions. Furthermore, detailed functional assays are necessary to elucidate its efficacy and potency at each receptor where it displays significant affinity. Finally, in vitro and in vivo metabolism studies are essential to confirm the predicted metabolic pathways and identify the major metabolites, which is crucial for a complete understanding of its pharmacokinetic and pharmacodynamic properties.

References

-

Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]

-

Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. (2018). ResearchGate. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Dimethyltryptamine. (2024). In Wikipedia. [Link]

-

Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]

-

2-Methyltryptamine. (2023). In Wikipedia. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). ResearchGate. [Link]

-

A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

-

The Mammalian DMT biosynthetic pathway. The methylation of tryptamine... (n.d.). ResearchGate. [Link]

-

Glennon, R. A., & Gessner, P. K. (1979). Serotonin Receptor Binding Affinities of Tryptamine Analogues. Datapdf.com. [Link]

-

α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023). PubMed Central. [Link]

-

β-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet-Spengler Reactions to Tryptoline-type Alkaloids. (2022). PubMed. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Fogarty, M. F., Papsun, D., Krotulski, A. J., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]

-

Al-Qahtani, S., & Al-Dosari, M. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]

-

5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (2013). ResearchGate. [Link]

-

Tryptamine. (2017). Walsh Medical Media. [Link]

-

Biochemistry, Cytochrome P450. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2020). MDPI. [Link]

-

Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. [Link]

-

Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. (2012). PubMed Central. [Link]

-

Brandt, S. D., Tearavarich, R., Dempster, N., Cozzi, N. V., & Daley, P. F. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24–32. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 2-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 5. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Characterization of 2-Methyltryptamine

Introduction: Unveiling the Pharmacological Profile of a Tryptamine Analog

2-Methyltryptamine (2-MT) is a tryptamine derivative that has garnered interest within the scientific community for its nuanced pharmacological profile compared to its parent compound, tryptamine. As a substituted tryptamine, 2-MT's potential interactions with serotonergic and other receptor systems warrant a thorough in vitro characterization to elucidate its mechanism of action, functional activity, and metabolic fate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a detailed in vitro evaluation of 2-MT. By integrating established protocols with expert insights, this document serves as a practical roadmap for generating a robust and reliable pharmacological dataset.

The strategic placement of a methyl group at the 2-position of the indole ring can significantly alter the compound's affinity for various receptors and its susceptibility to metabolism by enzymes such as monoamine oxidase (MAO). A comprehensive in vitro characterization is therefore essential to understand its potential as a research tool or therapeutic lead. This guide will detail the necessary experimental workflows, from initial receptor binding assays to functional characterization and metabolic stability studies.

Part 1: Receptor Binding Profile of 2-Methyltryptamine

A foundational step in characterizing any psychoactive compound is to determine its binding affinity (Ki) across a wide range of physiologically relevant receptors. This provides a quantitative measure of the compound's potential to interact with various targets, informing its likely mechanism of action and potential for off-target effects.

Rationale for Receptor Selection

Given 2-MT's structural similarity to serotonin, the primary focus of the binding assays will be on the serotonin (5-HT) receptor family. However, to build a comprehensive profile and identify potential off-target liabilities, a broader panel of receptors, including adrenergic, dopaminergic, and other relevant CNS targets, should be assessed.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle of this assay is the competitive displacement of a radioactively labeled ligand (radioligand) from its receptor by the unlabeled test compound.

Detailed Protocol: 5-HT2A Receptor Binding Assay

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of 2-Methyltryptamine in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, [³H]-Ketanserin (at a concentration close to its Kd), and either the vehicle, varying concentrations of 2-MT, or the non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the 2-MT concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of 2-MT that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Receptor Binding Affinity of 2-Methyltryptamine

| Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |

| 5-HT1A | 1,095 | Tryptamine | 32 |

| 5-HT2A | 7,774 | Tryptamine | 2,400 |

| 5-HT6 | 80 | 5-HT | ~5 |

Note: Data for 5-HT1A and 5-HT2A are from the same study, highlighting the lower affinity of 2-MT compared to tryptamine.[1] Data for 5-HT6 indicates moderate affinity.

Part 2: Functional Activity Profile

Determining the binding affinity of a compound is only the first step. It is crucial to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency (EC50 or IC50) and efficacy.